4-Chlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
4-Chlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound characterized by its multiple functional groups, including a chlorophenyl group, a methoxy group, a methyl group, an isopropyl group, and a sulfonate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. One common approach is the sulfonation of 2-methoxy-4-methyl-5-(propan-2-yl)benzene, followed by chlorination.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The use of catalysts and solvents is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It has applications in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: The compound is explored for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, it is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Chlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-2-(methyl-C)propane
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
1-Methyl-4-propan-2-ylbenzene
Uniqueness: 4-Chlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. Its sulfonate group, in particular, provides it with distinct properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
(4-chlorophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-11(2)15-10-17(16(21-4)9-12(15)3)23(19,20)22-14-7-5-13(18)6-8-14/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIAEVNUPWYAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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